molecular formula C11H19N3O3 B1440132 5-Oxo-1-(2-piperazin-1-ylethyl)pyrrolidine-3-carboxylic acid CAS No. 887405-33-6

5-Oxo-1-(2-piperazin-1-ylethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1440132
CAS No.: 887405-33-6
M. Wt: 241.29 g/mol
InChI Key: SSJVWKPKKGBLNC-UHFFFAOYSA-N
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Description

5-Oxo-1-(2-piperazin-1-ylethyl)pyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by a five-membered lactam ring with a ketone group at position 5 and a carboxylic acid moiety at position 2. The nitrogen atom at position 1 is substituted with a 2-piperazin-1-ylethyl group, which introduces a basic piperazine ring linked via an ethyl spacer. This structural motif is common in medicinal chemistry, as piperazine derivatives often enhance solubility and modulate receptor interactions .

Properties

IUPAC Name

5-oxo-1-(2-piperazin-1-ylethyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3/c15-10-7-9(11(16)17)8-14(10)6-5-13-3-1-12-2-4-13/h9,12H,1-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJVWKPKKGBLNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich-Type Reaction Route

One common laboratory-scale method involves a Mannich reaction, where pyrrolidine-3-carboxylic acid reacts with formaldehyde and piperazine or its derivatives:

  • Step 1: Pyrrolidine-3-carboxylic acid is reacted with formaldehyde and piperazine under controlled conditions (e.g., acidic or neutral pH, moderate temperature).
  • Step 2: The Mannich base formed incorporates the 2-(piperazin-1-yl)ethyl substituent at the nitrogen of the pyrrolidine ring.
  • Step 3: Purification via recrystallization or chromatography yields the target compound.

This method benefits from straightforward reaction conditions and availability of starting materials but may require optimization to minimize side reactions such as over-alkylation or polymerization.

Multi-Step Synthesis via Itaconic Acid Derivatives

A more elaborate synthetic route involves the transformation of itaconic acid into substituted pyrrolidine derivatives, followed by functionalization to introduce the piperazinylethyl group:

  • Step 1: Itaconic acid is converted through a series of reactions including condensation and cyclization to form 5-oxo-pyrrolidine-3-carboxylic acid intermediates.
  • Step 2: The nitrogen atom of the pyrrolidine ring is substituted with 2-(piperazin-1-yl)ethyl groups via amidation or nucleophilic substitution.
  • Step 3: Activation of carboxylic acid groups using reagents such as bis(pentafluorophenyl) carbonate enables coupling with amines like piperazine derivatives.
  • Step 4: Hydrolysis and purification steps yield the final product with high purity and yield.

This approach is supported by parallel synthesis studies on related 5-oxo-pyrrolidinyl compounds, demonstrating good overall yields (50-90%) and purity (80-100%).

Industrial and Scale-Up Considerations

Industrial synthesis often adapts the laboratory methods with modifications to enhance efficiency, yield, and safety:

  • Use of continuous flow reactors to improve reaction control and scalability.
  • Optimization of solvents and catalysts to reduce by-products and facilitate purification.
  • Application of protective groups during synthesis to prevent unwanted side reactions.
  • Employing mild hydrolysis conditions (e.g., 1 M aqueous NaOH in methanol/THF at room temperature) for deprotection steps to preserve sensitive functional groups.

Reaction Conditions and Reagents

Step/Reaction Type Reagents/Conditions Notes
Mannich Reaction Pyrrolidine-3-carboxylic acid, formaldehyde, piperazine Acidic or neutral medium, moderate temperature; risk of over-alkylation
Carboxylic Acid Activation Bis(pentafluorophenyl) carbonate, acetonitrile Activates acid for amidation with amines
Amidation Piperazine derivatives, base (e.g., triethylamine) Room temperature to mild heating; yields 80-100% purity
Hydrolysis 1 M NaOH in methanol/THF, room temperature Mild conditions to avoid decomposition
Purification Filtration, recrystallization, chromatography Ensures removal of impurities and by-products

Research Findings and Yields

  • Parallel synthesis methods demonstrated efficient conversion of itaconic acid derivatives to 5-oxo-pyrrolidinyl carboxylic acids with yields ranging from 50% to 92% at intermediate stages.
  • Amidation with piperazine derivatives proceeded smoothly, yielding target carboxamides with 80–100% purity and good overall yields.
  • Hydrolysis steps under mild conditions preserved the keto and carboxylic acid functionalities, achieving yields up to 92%.
  • Industrial adaptations emphasize continuous flow and optimized reaction parameters to enhance throughput and product consistency.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Yield Range (%) Purity (%) Scale Suitability
Mannich Reaction Pyrrolidine-3-carboxylic acid, formaldehyde, piperazine Mannich base formation, purification 40–70 >85 Laboratory scale
Itaconic Acid Derivative Route Itaconic acid, amines, activating agents Multi-step condensation, amidation, hydrolysis 50–92 80–100 Laboratory to pilot
Industrial Continuous Flow Similar to above, scaled-up Optimized reaction conditions, continuous flow >85 >90 Industrial scale

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-(2-piperazin-1-ylethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

5-Oxo-1-(2-piperazin-1-ylethyl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Oxo-1-(2-piperazin-1-ylethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins and enzymes, influencing their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Diversity and Structural Features

The table below summarizes key structural analogs, their substituents, physicochemical properties, and biological activities:

Compound Name (Example) Substituent (R Group) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Biological Activity Evidence ID
5-Oxo-1-(4-(phenylamino)phenyl)-... (36) 4-(Phenylamino)phenyl 326.36 168–169 87 Antioxidant activity
5-Oxo-1-(3,4,5-trimethoxyphenyl)-... (2) 3,4,5-Trimethoxyphenyl 307.31 Not reported Not reported Anticancer activity (in vitro)
5-Oxo-1-(2-thienylmethyl)-... Thiophen-2-ylmethyl 225.26 Not reported Not reported Drug impurity reference
5-Oxo-1-(1,3,4-thiadiazol-2-yl)-... 1,3,4-Thiadiazol-2-yl ~250 (varies) Not reported High (solvent-free synthesis) Building block for bioactive heterocycles
5-Oxo-1-[4-(propoxycarbonyl)phenyl]-... 4-(Propoxycarbonyl)phenyl 295.30 Not reported Not reported Discontinued (pharma use)
5-Oxo-1-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)-... (26) Benzoxazolinone-propanamido 299.33 204–206 48 Not specified
(3R)-5-Oxo-1-[(1R)-1-phenylethyl]-... (R)-1-Phenylethyl (chiral) 233.26 Not reported 97 (purity) Research use (stereochemistry studies)

Notes:

  • Piperazine vs. Aromatic Substituents: The piperazinyl-ethyl group in the target compound contrasts with aromatic substituents (e.g., phenylamino, trimethoxyphenyl).
  • Heterocyclic vs. Alkyl Chains : Thiadiazole and thiophene substituents introduce heteroatoms, influencing electronic properties and binding interactions. For example, the thienylmethyl group in may engage in π-π stacking, while the thiadiazole in offers metabolic stability.
  • Chirality: Enantiomeric derivatives (e.g., ) highlight the role of stereochemistry in biological activity. Racemic mixtures, as noted in , may reduce efficacy due to non-active enantiomers.

Biological Activity

5-Oxo-1-(2-piperazin-1-ylethyl)pyrrolidine-3-carboxylic acid (CAS No. 887405-33-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

PropertyValue
Molecular FormulaC₁₁H₁₉N₃O₃
Molecular Weight241.29 g/mol
Boiling Point491.9 ± 45.0 °C (Predicted)
Density1.233 ± 0.06 g/cm³ (Predicted)
pKa4.52 ± 0.20 (Predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and proteins involved in cancer progression and microbial resistance. The compound exhibits a mechanism that allows it to bind selectively to these targets, influencing their activity and potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various derivatives of 5-Oxopyrrolidine compounds. In vitro assays using A549 human lung adenocarcinoma cells demonstrated that certain derivatives exhibited significant cytotoxicity:

  • Case Study : In a study conducted by researchers, compounds derived from 5-Oxopyrrolidine were tested against A549 cells at a concentration of 100 µM for 24 hours using the MTT assay. The results indicated that some derivatives reduced cell viability significantly compared to standard chemotherapeutics like cisplatin .

Summary of Anticancer Activity Findings

CompoundCell LineViability Reduction (%)Notes
Compound 15A549 (Lung Cancer)34%More potent than others tested
Compound 21A549Not specifiedSelective against multidrug-resistant strains

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against multidrug-resistant pathogens. The results indicated promising activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae.

Summary of Antimicrobial Activity Findings

PathogenActivity LevelNotes
Staphylococcus aureusModerateEffective against resistant strains
Klebsiella pneumoniaeHighSignificant inhibition observed

Research Applications

This compound has several applications in research:

  • Chemistry : Utilized as a building block for synthesizing more complex molecules.
  • Biology : Employed in proteomics to study protein interactions and functions.
  • Medicine : Investigated for potential therapeutic applications due to its unique structure and activity profile.

Q & A

Q. What are the established synthetic routes for 5-oxo-1-(2-piperazin-1-ylethyl)pyrrolidine-3-carboxylic acid, and how are intermediates purified?

The synthesis of structurally related pyrrolidinone derivatives typically involves multi-step reactions. For example, 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (a related compound) was synthesized via condensation of 2-amino-4-methylphenol with itaconic acid under reflux in water, followed by esterification and hydrazide formation . Key purification steps include:

  • Alkaline dissolution (5% NaOH) and acidification (pH 2) to isolate the carboxylic acid intermediate.
  • Esterification using methanol and catalytic H₂SO₄, with subsequent hydrazide formation via hydrazine monohydrate in isopropanol. Structural confirmation is achieved through ¹H/¹³C NMR, FT-IR, and elemental analysis.

Q. How is the structural integrity of this compound validated in synthetic workflows?

Comprehensive spectroscopic characterization is critical:

  • ¹H NMR : Identifies proton environments (e.g., piperazine NH signals at δ ~2.5–3.5 ppm, pyrrolidinone carbonyl at δ ~170–175 ppm).
  • ¹³C NMR : Confirms carbonyl carbons (C=O at ~170–180 ppm) and piperazine/pyrrolidine backbone carbons.
  • FT-IR : Detects key functional groups (C=O stretch ~1650–1750 cm⁻¹, NH stretches ~3200–3400 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

While direct data for this compound is limited, analogous pyrrolidinone derivatives exhibit:

  • Moderate aqueous solubility due to the carboxylic acid group, enhanced in alkaline buffers.
  • Stability challenges in acidic media (e.g., ester hydrolysis). Storage recommendations include desiccated conditions at 4°C to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

SAR strategies for pyrrolidinone derivatives often involve:

  • Substitution patterns : Introducing heterocyclic moieties (e.g., pyrazole, pyrrole) at the piperazine or pyrrolidine positions to modulate target binding .
  • Bioisosteric replacements : Replacing the carboxylic acid with sulfonamide or hydrazide groups to enhance bioavailability or target affinity .
  • In vitro assays : Prioritize functional groups showing antioxidant, antimicrobial, or enzyme inhibition activity in high-throughput screens .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., plasma)?

Key challenges include:

  • Matrix interference : Use LC-MS/MS with selective ion transitions (e.g., m/z 283 → 154 for the parent ion) to enhance specificity.
  • Low sensitivity : Derivatization with agents like dansyl chloride to improve detection limits in biological samples .
  • Degradation products : Monitor stability under assay conditions (pH, temperature) via forced degradation studies .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Molecular dynamics (MD) and docking studies can:

  • Predict binding affinities to targets (e.g., proteases, kinases) by analyzing hydrogen bonds and hydrophobic interactions.
  • Optimize logP values (<3) via substituent modifications to enhance blood-brain barrier penetration or reduce hepatic clearance .
  • Validate models using in vitro ADME data (e.g., microsomal stability, Caco-2 permeability) .

Experimental Design and Data Analysis

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay variability or impurity profiles. Mitigation approaches include:

  • Reproducibility checks : Replicate studies with rigorously purified batches (HPLC purity >98%).
  • Orthogonal assays : Confirm antimicrobial activity via both broth microdilution and time-kill assays .
  • Impurity profiling : Use LC-HRMS to identify and quantify byproducts (e.g., unreacted intermediates) that may skew results .

Q. How to design enantioselective syntheses for chiral analogs of this compound?

Chiral resolution methods include:

  • Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during pyrrolidine ring formation.
  • Enzymatic resolution : Lipases or esterases to hydrolyze racemic esters into enantiopure acids .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H with hexane/ethanol gradients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Oxo-1-(2-piperazin-1-ylethyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
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5-Oxo-1-(2-piperazin-1-ylethyl)pyrrolidine-3-carboxylic acid

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